Imidazo(1,2-c)pyrimidin-5(6H)-one, 6-beta-D-ribofuranosyl-

X-ray crystallography nucleoside conformation structural biology

This compound, systematically named 6-β-D-ribofuranosyl-imidazo[1,2-c]pyrimidin-5(6H)-one and commonly referred to as 3,N⁴-ethenocytidine (ε-cytidine) or N⁴-ethenocytidine, is a tricyclic base-modified nucleoside belonging to the ethenonucleoside class. It is formed endogenously through reaction of cytidine with α-halocarbonyl metabolites of vinyl chloride and related carcinogens, making it a critical DNA/RNA adduct biomarker in toxicology and occupational exposure monitoring.

Molecular Formula C11H13N3O5
Molecular Weight 267.24 g/mol
CAS No. 39007-52-8
Cat. No. B8122789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo(1,2-c)pyrimidin-5(6H)-one, 6-beta-D-ribofuranosyl-
CAS39007-52-8
Molecular FormulaC11H13N3O5
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N2C1=NC=C2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H13N3O5/c15-5-6-8(16)9(17)10(19-6)14-3-1-7-12-2-4-13(7)11(14)18/h1-4,6,8-10,15-17H,5H2/t6-,8-,9-,10-/m1/s1
InChIKeyDUCZQUFMCSTEHH-PEBGCTIMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo(1,2-c)pyrimidin-5(6H)-one, 6-beta-D-ribofuranosyl- (CAS 39007-52-8): Core Ethenonucleoside for Exposure Biomarker Research and Fluorescent Probe Development


This compound, systematically named 6-β-D-ribofuranosyl-imidazo[1,2-c]pyrimidin-5(6H)-one and commonly referred to as 3,N⁴-ethenocytidine (ε-cytidine) or N⁴-ethenocytidine, is a tricyclic base-modified nucleoside belonging to the ethenonucleoside class [1]. It is formed endogenously through reaction of cytidine with α-halocarbonyl metabolites of vinyl chloride and related carcinogens, making it a critical DNA/RNA adduct biomarker in toxicology and occupational exposure monitoring [1][2]. Unlike its parent nucleoside cytidine, the etheno bridge between N3 and N4 positions confers a planar tricyclic structure that sterically and electronically mimics adenosine rather than cytidine—a feature confirmed by X-ray crystallography at R = 0.038 resolution [1]. Commercially, the compound is supplied as a white to off-white powder with purity specifications of ≥95% (HPLC) .

Why Cytidine, Ethenoadenosine, or Dideoxy-Imidazo-Pyrimidine Analogs Cannot Replace CAS 39007-52-8 in Analytical and Biological Workflows


Substituting CAS 39007-52-8 with cytidine, 1,N⁶-ethenoadenosine, or the anti-HBV-active dideoxy-imidazo[1,2-c]pyrimidine analogs produces fundamentally divergent experimental outcomes because each compound occupies a distinct position in three orthogonal property spaces: (i) structural recognition—ε-cytidine mimics adenosine geometry (not cytidine) at the glycosidic bond [1]; (ii) fluorescence behavior—ε-cytidine is fluorescent only upon protonation at pH < 3.5, whereas ε-adenosine fluoresces at neutral pH with quantum yields up to 0.43 [2][3]; and (iii) biological processing—the ribofuranosyl ε-cytidine is not a substrate for nucleoside kinases and lacks antiviral activity, in stark contrast to the dideoxy/dioxolane/oxathiolane analogs that show potent anti-HBV activity in 2.2.15 cells [4][5]. These differences are not incremental; they determine which detection antibody, ELISA kit, fluorescence assay condition, or biological model can be validly deployed.

Quantitative Differentiation Evidence for CAS 39007-52-8 Against Its Closest Analogs


X-Ray Crystallographic Evidence: ε-Cytidine Spatially Mimics Adenosine, Not Cytidine

Single-crystal X-ray diffraction analysis of 3,N⁴-ethenocytidine (CAS 39007-52-8) demonstrates that the etheno bridge forces the aglycone into a planar tricyclic arrangement whose spatial outline and binding area are comparable with adenosine, not with the parent compound cytidine [1]. The structure was solved and refined on counter data to an R-factor of 0.038, and the nucleoside adopts an anti-conformation about the glycosyl bond [1]. In contrast, cytidine possesses a monocyclic pyrimidine base with a distinct hydrogen-bonding face and a smaller steric footprint. This structural mimicry of adenosine explains why ε-cytidine and related ethenonucleosides are recognized by adenosine-metabolizing enzymes rather than cytidine-metabolizing enzymes [1][2].

X-ray crystallography nucleoside conformation structural biology adenosine mimicry

pH-Gated Fluorescence: ε-Cytidine Requires Protonation (pH < 3.5), Whereas ε-Adenosine Fluoresces at Physiological pH

3,N⁴-ethenocytidine (CAS 39007-52-8) exhibits significant fluorescence intensity only upon protonation of the etheno ring at pH values lower than 3.5, and is essentially non-fluorescent at neutral pH [1]. In direct contrast, 1,N⁶-ethenoadenosine (the corresponding adenosine-derived ethenonucleoside) is fluorescent at neutral pH, with the m1εAdo⁺ singlet form exhibiting a quantum yield of 0.43 and the m9εAdo⁺ form exhibiting a quantum yield of 0.11 at room temperature [2]. This pH-gating behavior means that dinucleoside phosphates containing ε-adenosine are fluorescent in neutral solution, while those containing ε-cytidine are not [1]. The fluorescence of the ε-cytosine moiety is further characterized as too weak to be used for quantification in practical analytical settings [3].

fluorescence spectroscopy pH-dependent emission fluorescent nucleotide probes ethenonucleoside photophysics

Monoclonal Antibody Sensitivity: Anti-ε-Cytidine mAb 6F5 vs. Anti-ε-Adenosine mAb 1G4 Show Distinct fmol-Level Recognition Profiles

Monoclonal antibody 6F5, raised specifically against ethenocytidine, and monoclonal antibody 1G4, raised against ethenoadenosine, display quantitatively distinct sensitivity profiles in competitive ELISA [1]. Antibody 6F5 (anti-ethenocytidine) achieves 50% inhibition at 800 fmol for the ribose adduct and 1000 fmol for the deoxyribose adduct in standard ELISA, while antibody 1G4 (anti-ethenoadenosine) achieves 50% inhibition at 600 fmol (ribose) and 980 fmol (deoxyribose) [1]. In a more sensitive fluorescence ELISA format, 50% inhibition for anti-ethenocytidine 6F5 is 192 fmol ethenocytidine, compared with 212 fmol ethenoadenosine for antibody 1G4 [1]. Critically, neither antibody cross-reacts with non-modified DNA or normal nucleotides, confirming epitope specificity [1]. The antibodies have been validated for determining etheno adduct levels in DNA modified in vitro with chloroacetaldehyde and in DNA/RNA of cells treated in culture [1].

immunoassay DNA adduct detection vinyl chloride biomarker monoclonal antibody specificity

Commercial ELISA Kit Sensitivity: Ethenocytidine Detection Is 12.5-Fold Less Sensitive Than Ethenoadenosine Detection in Aldehyde-Induced DNA Damage Kits

Commercially available competitive ELISA kits for aldehyde-induced DNA damage quantitation reveal a marked sensitivity differential between the two etheno adducts. The OxiSelect™ Aldehyde-Induced DNA Damage ELISA Combo Kit detects ethenoadenosine at a sensitivity of 50 nM, whereas ethenocytidine is detected at a sensitivity of only 625 nM from DNA isolated from cells or tissues . This represents a 12.5-fold lower analytical sensitivity for the ethenocytidine adduct compared with the ethenoadenosine adduct in the same commercial assay platform . The differential reflects both the intrinsic antibody affinity differences (see Evidence Item 3) and the practical constraints of converting research-grade monoclonal antibodies into robust commercial kit formats.

DNA damage quantitation ELISA kit sensitivity aldehyde exposure biomarker etheno adduct detection

Antiviral Activity Dichotomy: Ribofuranosyl ε-Cytidine Lacks Antiviral Activity, Whereas Dideoxy-Imidazo-Pyrimidine Analogs Show Potent Anti-HBV Efficacy

A comprehensive antiviral evaluation of 6-(β-D-ribofuranosyl)-imidazo[1,2-c]pyrimidin-5(6H)-one nucleosides, including CAS 39007-52-8 (as the unsubstituted parent scaffold) and its 2-alkyl/aryl derivatives, revealed that with the exception of one compound showing anti-CMV activity only at toxic concentrations, none of the ribofuranosyl nucleosides displayed antiviral activity against a broad panel of viruses in cell culture [1]. The authors attributed this lack of activity to a failure of substrate recognition by viral and/or cellular nucleoside kinases, which are required for the initial 5'-O-phosphorylation step essential for antiviral nucleoside analog activation [1]. In marked contrast, imidazo[1,2-c]pyrimidin-5(6H)-one nucleoside analogues bearing 1,3-dioxolane or 1,3-oxathiolane sugar rings (dideoxy-type scaffolds) displayed good potency and selectivity towards hepatitis B virus (HBV) in the chronically HBV-producing human cell line 2.2.15, with seven out of eleven tested analogues showing significant antiviral activity and a defined potency order at the 90% extracellular DNA inhibition level [2]. This sugar-dependent activity dichotomy demonstrates that the ribofuranosyl compound is not an antiviral lead but rather a valuable negative control or synthetic intermediate.

antiviral screening nucleoside kinase recognition HBV inhibition structure-activity relationship

Validated Application Scenarios for CAS 39007-52-8 Based on Quantitative Differentiation Evidence


Occupational Vinyl Chloride Exposure Biomonitoring via Anti-Ethenocytidine ELISA

CAS 39007-52-8 serves as the reference standard and coating antigen for competitive ELISA-based quantitation of 3,N⁴-ethenocytidine DNA/RNA adducts in biological samples from workers exposed to vinyl chloride [1]. The monoclonal antibody 6F5 specifically recognizes ethenocytidine with 50% inhibition at 800 fmol (ribose adduct, standard ELISA) and 192 fmol (fluorescence ELISA), enabling detection in the low femtomole range [1]. Note that commercial kit sensitivity for ethenocytidine (625 nM) is 12.5-fold lower than for ethenoadenosine (50 nM), so kit selection must be adduct-specific .

Structural Biology Studies Requiring Adenosine-Mimetic Nucleoside Probes

The X-ray crystal structure of ε-cytidine (R = 0.038) confirms an adenosine-like spatial outline and anti-conformation about the glycosyl bond [2]. This property makes CAS 39007-52-8 a valuable adenosine surrogate in crystallographic and molecular modeling studies where a cytidine-derived scaffold with purine-like geometry is required. It should not be used in experiments requiring neutral-pH fluorescence readout, as ε-cytidine is fluorescent only at pH < 3.5 [3].

Negative Control for Nucleoside Kinase-Dependent Antiviral Activation Assays

Kifli et al. (2004) demonstrated that 6-(β-D-ribofuranosyl)-imidazo[1,2-c]pyrimidin-5(6H)-one nucleosides, including the parent compound CAS 39007-52-8, lack antiviral activity due to failure of recognition by viral and/or cellular nucleoside kinases [4]. This makes the compound an ideal negative control for kinase-dependent phosphorylation assays when evaluating novel imidazo[1,2-c]pyrimidine antiviral candidates, particularly against the positive-control dideoxy/dioxolane/oxathiolane analogs that show potent anti-HBV activity in 2.2.15 cells [5].

Synthetic Intermediate for 2-Substituted Ethenocytidine Derivatives

The ribofuranosyl-imidazo[1,2-c]pyrimidin-5(6H)-one scaffold is the key precursor for synthesizing 2-alkyl/aryl-substituted derivatives via the routes described by Kifli et al. (2004), starting from cytidine via selective N-acetylation and subsequent cyclization [4]. The parent compound CAS 39007-52-8, with a commercial purity specification of ≥95% , provides a well-characterized starting material for medicinal chemistry derivatization campaigns targeting modified nucleosides with altered kinase recognition or fluorescent properties.

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